Seco Rapamycin ethyl ester is a derivative of the immunosuppressant rapamycin, known for its role in inhibiting the mechanistic target of rapamycin (mTOR) pathway. This compound is characterized by an open-ring structure, which distinguishes it from its parent compound, rapamycin. The significance of Seco Rapamycin ethyl ester lies in its unique pharmacological properties and potential applications in biomedical research.
Seco Rapamycin ethyl ester is derived from rapamycin, which is produced by the bacterium Streptomyces hygroscopicus. The compound is often synthesized through various chemical processes that modify the rapamycin structure, particularly focusing on the esterification and hydrolysis reactions that yield this specific derivative .
Seco Rapamycin ethyl ester falls under the category of macrolide antibiotics and immunosuppressants. It is classified as a secondary metabolite due to its origin from microbial fermentation processes. Its structural modifications allow it to be studied for different biological activities compared to traditional rapamycin .
The synthesis of Seco Rapamycin ethyl ester can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, using dicarboxylic acids in conjunction with rapamycin can facilitate the formation of various esters, including Seco Rapamycin ethyl ester . Advanced techniques such as chromatography may be employed for purification following synthesis.
Seco Rapamycin ethyl ester retains a similar backbone to rapamycin but features an open-ring structure that significantly alters its chemical properties. The molecular formula for Seco Rapamycin ethyl ester includes carbon, hydrogen, nitrogen, and oxygen atoms, with elemental analysis indicating:
The compound's structural formula can be represented as follows:
where , , , and are determined based on specific synthetic pathways and modifications during production.
Seco Rapamycin ethyl ester participates in various chemical reactions typical of esters, including:
The stability of Seco Rapamycin ethyl ester under different pH conditions is crucial for its application in biological studies. Research indicates that it does not significantly affect mTOR function, making it a candidate for studying mTOR-independent pathways .
The mechanism by which Seco Rapamycin ethyl ester exerts its effects is not fully understood but is believed to involve modulation of cellular signaling pathways distinct from those affected by traditional rapamycin. Unlike rapamycin, which directly inhibits mTOR activity, Seco Rapamycin ethyl ester may influence other cellular mechanisms without direct mTOR inhibition .
Studies indicate that while Seco Rapamycin ethyl ester shares some pharmacological properties with rapamycin, its unique structure allows it to interact differently with cellular targets, potentially leading to alternative therapeutic applications.
Seco Rapamycin ethyl ester is typically a solid or semi-solid at room temperature. Its melting point and solubility characteristics are influenced by its molecular structure but are not extensively documented in available literature.
The chemical stability of Seco Rapamycin ethyl ester under various environmental conditions (light, temperature) is essential for its application in pharmaceutical formulations. It exhibits typical reactivity associated with esters, such as susceptibility to hydrolysis and transesterification reactions .
Seco Rapamycin ethyl ester has potential applications in various fields:
Seco Rapamycin ethyl ester originates from the macrolide antibiotic rapamycin (sirolimus), a secondary metabolite produced by the soil bacterium Streptomyces hygroscopicus. This strain was first isolated from Easter Island (Rapa Nui) soil samples and identified through taxonomic characterization of its hyphal morphology and growth patterns [10]. Rapamycin’s core structure is assembled by a hybrid type I modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. The PKS machinery incorporates starter units derived from the shikimic acid pathway—specifically 4,5-dihydroxycyclohex-1-enecarboxylic acid—and extends the chain with malonyl-CoA and methylmalonyl-CoA extender units. The linear polyketide is condensed with L-pipecolate (a lysine-derived intermediate) via NRPS activity before undergoing macrolactamization to form the 31-membered ring [9]. The Streptomyces hygroscopicus genome harbors the rap gene cluster (~107 kb), which encodes all enzymatic components required for rapamycin assembly, including modular PKS proteins (RapA, RapB, RapC), NRPS modules (RapP), and tailoring enzymes [9].
Seco Rapamycin (ring-opened rapamycin) arises from non-enzymatic hydrolysis or enzymatic cleavage of rapamycin’s lactone ring under physiological conditions. The ethyl ester derivative (Seco Rapamycin ethyl ester) forms when the hydrolyzed carboxylic acid moiety undergoes esterification. In vitro studies using human tissue homogenates and Caco-2 cell monolayers demonstrate that rapamycin undergoes pH-dependent degradation to seco-rapamycin, which is subsequently metabolized to dihydro-sirolimus (M2) [1] [8]. This ring-opening mechanism is catalyzed by non-microsomal, NADPH-dependent enzymes present in intestinal and hepatic tissues. Seco-rapamycin itself exhibits low membrane permeability due to its polar structure, limiting its cellular uptake without transporter assistance [8].
After macrolactone formation by PKS/NRPS, rapamycin undergoes extensive post-assembly modifications to yield its bioactive form, which serves as the precursor to Seco Rapamycin ethyl ester. Key tailoring steps include:
Table 1: Key Post-PKS Tailoring Enzymes in Rapamycin Biosynthesis
Enzyme | Function | Modification Site | Chemical Change |
---|---|---|---|
RapJ (P450) | Hydroxylation | C39 | Introduction of -OH group |
RapI (MT) | O-Methylation | C16, C27, C39 | Conversion of -OH to -OCH₃ |
RapP (NRPS) | Pipecolate ligation | C1 | Condensation with pipecolate |
RapH (Dehydrogenase) | Allyl reduction | C1-C2 | Saturation of alkene |
Seco Rapamycin ethyl ester’s metabolic fate has been characterized in in vitro systems using human liver, jejunal mucosal, and Caco-2 cell homogenates. When incubated with 20 µM Seco Rapamycin, all homogenates generate dihydro-sirolimus (M2) as the primary metabolite in an NADPH-dependent manner. Ketoconazole (100 µM)—a potent CYP3A4 inhibitor—does not suppress M2 formation, confirming the involvement of non-cytochrome enzymes [1] [8]. In Caco-2 monolayers, Seco Rapamycin shows compartment-dependent disposition:
Table 2: Metabolic Disposition of Seco Rapamycin in Human Tissues
Tissue System | Major Metabolite | NADPH Dependency | Ketoconazole Sensitivity | Transport Mechanism |
---|---|---|---|---|
Liver homogenates | Dihydro-sirolimus (M2) | Yes | No | Passive diffusion |
Jejunal homogenates | Dihydro-sirolimus (M2) | Yes | No | P-gp mediated |
Caco-2 monolayers | Dihydro-sirolimus (M2) | Yes | No | Apical P-gp efflux |
The conversion of Seco Rapamycin to dihydro-sirolimus (M2) requires NADPH as an essential cofactor but occurs independently of cytochrome P450 enzymes. This biotransformation proceeds via a two-step mechanism:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1